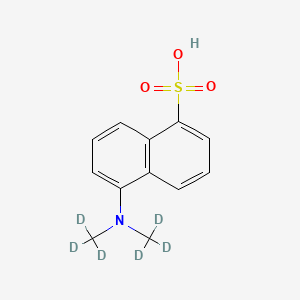
Decarbonyl zolmitriptan dihydrochloride
Vue d'ensemble
Description
Decarbonyl zolmitriptan dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C15H25Cl2N3O and a molecular weight of 334.28 .
Molecular Structure Analysis
The molecular formula of Decarbonyl zolmitriptan dihydrochloride is C15H25Cl2N3O . Its molecular weight is 334.28 . For more detailed structural analysis, specialized tools or software that can visualize molecular structures would be needed.Physical And Chemical Properties Analysis
Decarbonyl zolmitriptan dihydrochloride has a molecular formula of C15H25Cl2N3O and a molecular weight of 334.28 . More detailed physical and chemical properties would require laboratory analysis.Applications De Recherche Scientifique
Brain Targeting Efficiency and Nasal Delivery Systems
Research highlights the development of nasal delivery systems for zolmitriptan, aimed at improving brain targeting efficiency. Nanoemulsion and novasome formulations have been investigated for their potential to bypass the blood-brain barrier more effectively and provide rapid relief from migraine symptoms. These formulations are designed to enhance the drug's residence time, permeability, and direct transport from the nose to the brain, potentially offering a quicker onset of action and higher drug concentration in the brain compared to traditional oral or nasal delivery methods (Abdou, Kandil, & Miniawy, 2017) (Abd-Elal, Shamma, Rashed, & Bendas, 2016).
Enhanced Delivery through Mucoadhesive Microemulsions
Intranasal mucoadhesive microemulsions of zolmitriptan have been studied for their ability to enhance brain targeting. These formulations aim to exploit the nasal route for direct brain delivery, potentially offering an effective alternative for acute migraine treatment by achieving rapid drug delivery and enhanced bioavailability (Vyas, Babbar, Sharma, & Misra, 2005).
Fast-Disintegrating Sublingual Tablets and Films
Fast-disintegrating sublingual tablets and films of zolmitriptan have been developed to provide a novel approach for migraine treatment. These formulations are designed to dissolve quickly under the tongue, offering an advantage in situations where rapid onset of action is desired or in patients who experience nausea and vomiting during migraine attacks. The sublingual route provides the potential for quicker absorption and onset of action compared to conventional oral tablets (Pandey & Chauhan, 2014).
Pharmacokinetic Improvements and Bioavailability Enhancement
Studies have also focused on pharmacokinetic improvements, aiming to increase the bioavailability of zolmitriptan through various delivery systems. Techniques such as the use of nanostructured lipid carriers and spanlastic vesicles have been explored for their potential to improve drug absorption and sustain its therapeutic effects, thereby enhancing the overall efficacy of zolmitriptan in treating migraines (Awadeen, Boughdady, & Meshali, 2020) (El-Nabarawy, Teaima, & Helal, 2019).
Mécanisme D'action
Target of Action
Decarbonyl Zolmitriptan Dihydrochloride is a compound related to Zolmitriptan , which is a member of the triptan class of 5-hydroxytryptamine (5-HT) 1B/1D/1F receptor agonist drugs . These receptors play a crucial role in the treatment of acute migraines .
Mode of Action
Zolmitriptan, and by extension Decarbonyl Zolmitriptan Dihydrochloride, binds with high affinity to human recombinant 5-HT 1D and 5-HT 1B receptors, and moderate affinity for 5-HT 1A receptors . Its action on 5-HT 1B/1D receptors causes vasoconstriction in intracranial blood vessels; as well it can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .
Biochemical Pathways
The biochemical pathways affected by Decarbonyl Zolmitriptan Dihydrochloride are those involving the 5-HT 1B/1D receptors. By acting as an agonist at these receptors, it can cause vasoconstriction in intracranial blood vessels and inhibit the release of pro-inflammatory neuropeptides . This leads to a decrease in the inflammation and dilation of blood vessels that are associated with migraine headaches .
Pharmacokinetics
Zolmitriptan is metabolized in humans, with approximately 10% excreted as parent compound via urine and up to 30% as parent compound via feces . The half-life of Zolmitriptan and its active metabolite is approximately 3 hours .
Result of Action
The primary result of the action of Decarbonyl Zolmitriptan Dihydrochloride is the relief of acute migraine symptoms. This is achieved through the vasoconstriction of intracranial blood vessels and the inhibition of pro-inflammatory neuropeptides, which can reduce the inflammation and dilation of blood vessels associated with migraines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Decarbonyl Zolmitriptan Dihydrochloride. Some degradation (mineralisation) has been observed in water-sediment and terrestrial soil degradation studies .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-18(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13(16)10-19;;/h3-4,8-9,13,17,19H,5-7,10,16H2,1-2H3;2*1H/t13-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAWTCZKHGHOOU-GXKRWWSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC(CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H](CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decarbonyl zolmitriptan dihydrochloride | |
CAS RN |
1241387-63-2 | |
| Record name | Decarbonyl zolmitriptan dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241387632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DECARBONYL ZOLMITRIPTAN DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R4165RU64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)




